molecular formula C10H15NO3S B14130224 2,6-Dimethylphenyl dimethylsulfamate

2,6-Dimethylphenyl dimethylsulfamate

Cat. No.: B14130224
M. Wt: 229.30 g/mol
InChI Key: MBFOXCLFVFXBFI-UHFFFAOYSA-N
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Description

2,6-Dimethylphenyl dimethylsulfamate is an organic compound with a unique structure that includes a dimethylphenyl group and a dimethylsulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenyl dimethylsulfamate typically involves the reaction of 2,6-dimethylphenol with dimethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethylphenol+Dimethylsulfamoyl chloride2,6-Dimethylphenyl dimethylsulfamate+HCl\text{2,6-Dimethylphenol} + \text{Dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Dimethylphenol+Dimethylsulfamoyl chloride→2,6-Dimethylphenyl dimethylsulfamate+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl dimethylsulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamate group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,6-Dimethylphenyl dimethylsulfamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenyl dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenol: A precursor in the synthesis of 2,6-Dimethylphenyl dimethylsulfamate.

    2,6-Dimethylaniline: Another related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(2,6-dimethylphenyl) N,N-dimethylsulfamate

InChI

InChI=1S/C10H15NO3S/c1-8-6-5-7-9(2)10(8)14-15(12,13)11(3)4/h5-7H,1-4H3

InChI Key

MBFOXCLFVFXBFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OS(=O)(=O)N(C)C

Origin of Product

United States

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